molecular formula C26H24N2O5S B2990947 N-benzyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 923194-07-4

N-benzyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No. B2990947
CAS RN: 923194-07-4
M. Wt: 476.55
InChI Key: TYQWXUJFWLJGSD-UHFFFAOYSA-N
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Description

N-benzyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BMDA and has a complex structure, making it challenging to synthesize.

Scientific Research Applications

Synthesis and Chemical Properties

  • Protected β-Amino Acids Synthesis : The Reformatsky reagent adds in high yields to N-sulfonylimines, derived from anthracene sulfonamides, to produce protected β-amino acids. This synthesis pathway highlights the utility of anthracene sulfonamide derivatives in creating compounds with potential pharmaceutical applications, without directly referencing drug use or dosages (Robinson & Wyatt, 1993).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Sulfonamides : Sulfonamides are recognized for their broad biological activities, including antimicrobial, antidiabetic, and anticancer properties. The study synthesizes and characterizes various sulfonamide compounds, assessing their potential in treating diseases beyond their conventional chemotherapeutic applications, while steering clear of direct drug usage discussions (Rehman et al., 2019).

Enzyme Inhibition for Therapeutic Applications

  • Lipoxygenase Inhibition : N-substituted sulfonamides derived from specific scaffolds have been synthesized and evaluated for their inhibitory potential against lipoxygenase enzymes. This enzyme is implicated in various inflammatory conditions, suggesting the relevance of sulfonamide derivatives in developing therapeutic agents for inflammation-related ailments (Abbasi et al., 2014).

Prodrug Forms and Drug Activation

  • Prodrug Forms for Sulfonamide Group : Research on N-acyl derivatives of model sulfonamides explored potential prodrug forms for sulfonamide groups found in carbonic anhydrase inhibitors. This study focuses on the chemical transformation and potential biomedical applications of sulfonamides, illustrating their role in drug development processes without detailing specific drug dosages or side effects (Larsen, Bundgaard, & Lee, 1988).

properties

IUPAC Name

N-benzyl-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-28(15-7-12-24(29)27-17-18-8-3-2-4-9-18)34(32,33)19-13-14-22-23(16-19)26(31)21-11-6-5-10-20(21)25(22)30/h2-6,8-11,13-14,16H,7,12,15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQWXUJFWLJGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NCC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

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